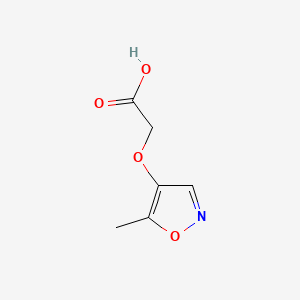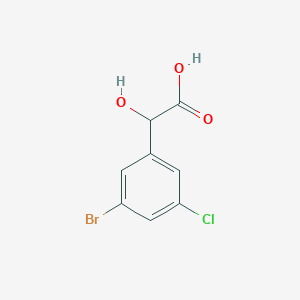
1-(tert-Butoxycarbonyl)-4,6-difluoroindoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(tert-butoxy)carbonyl]-4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms, and an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-butoxy)carbonyl]-4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Protection with tert-butoxycarbonyl Group: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(tert-butoxy)carbonyl]-4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the indole core can be achieved using hydrogenation or metal hydrides.
Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with new functional groups replacing fluorine atoms.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with molecular targets through its indole core and fluorine atoms. The Boc group provides stability and protection during reactions, which can be removed under acidic conditions to reveal the active amine group .
Comparison with Similar Compounds
1-[(tert-butoxy)carbonyl]-indole-2-carboxylic acid: Lacks fluorine atoms, making it less reactive in certain substitution reactions.
4,6-difluoro-1H-indole-2-carboxylic acid: Lacks the Boc group, making it less stable during synthesis.
1-[(tert-butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid: Contains only one fluorine atom, affecting its reactivity and properties.
Uniqueness: 1-[(tert-butoxy)carbonyl]-4,6-difluoro-2,3-dihydro-1H-indole-2-carboxylic acid is unique due to the combination of the Boc protecting group, two fluorine atoms, and the indole core, which provides a balance of stability and reactivity for various applications .
Properties
Molecular Formula |
C14H15F2NO4 |
|---|---|
Molecular Weight |
299.27 g/mol |
IUPAC Name |
4,6-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid |
InChI |
InChI=1S/C14H15F2NO4/c1-14(2,3)21-13(20)17-10-5-7(15)4-9(16)8(10)6-11(17)12(18)19/h4-5,11H,6H2,1-3H3,(H,18,19) |
InChI Key |
RTYDEPOXGJBNOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=C1C=C(C=C2F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


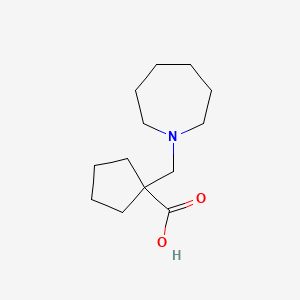
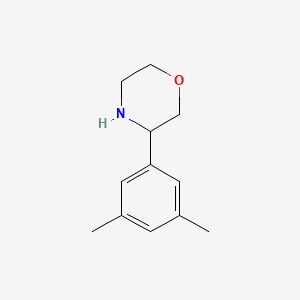
![1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13533350.png)


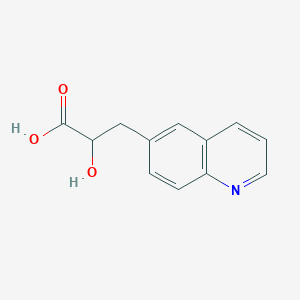
![Tert-butyl n-[3-(piperidin-3-yl)phenyl]carbamate](/img/structure/B13533382.png)


